molecular formula C11H12N4O2S B5014900 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B5014900
M. Wt: 264.31 g/mol
InChI Key: OXBPDHNXDPMVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide, also known as CPI-455, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This compound has been shown to have promising results in preclinical studies, making it an attractive candidate for further research.

Mechanism of Action

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide inhibits the activity of the protein BRD4, which is involved in the regulation of gene expression. By blocking the activity of BRD4, this compound prevents the expression of genes that are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects
The inhibition of BRD4 by this compound has been shown to have several effects on cancer cells. It leads to the downregulation of genes that are involved in cell cycle progression, DNA replication, and DNA repair. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide is its specificity for BRD4, which reduces the potential for off-target effects. Additionally, this compound has been shown to be effective at low concentrations, which reduces the potential for toxicity. However, one limitation of this compound is its poor solubility, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the development of more soluble analogs of this compound that could be used in a wider range of experimental settings. Additionally, further studies are needed to determine the optimal dosing schedule and potential combination therapies for this compound. Finally, there is interest in exploring the potential use of this compound in other diseases beyond cancer, such as inflammatory disorders.

Synthesis Methods

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide involves several steps, including the reaction of 5-cyclopropyl-1,3,4-thiadiazole-2-amine with 3,5-dimethyl-4-isoxazolecarboxylic acid, followed by the addition of thionyl chloride and then the amino group protection. The final step involves the deprotection of the amino group and the formation of the desired compound.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied in vitro and in vivo for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to be effective in reducing tumor growth in mouse models of breast and lung cancer.

properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-5-8(6(2)17-15-5)9(16)12-11-14-13-10(18-11)7-3-4-7/h7H,3-4H2,1-2H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBPDHNXDPMVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.